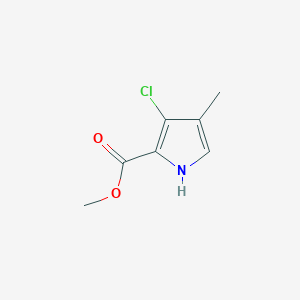

methyl 3-chloro-4-methyl-1H-pyrrole-2-carboxylate

Description

Properties

Molecular Formula |

C7H8ClNO2 |

|---|---|

Molecular Weight |

173.60 g/mol |

IUPAC Name |

methyl 3-chloro-4-methyl-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C7H8ClNO2/c1-4-3-9-6(5(4)8)7(10)11-2/h3,9H,1-2H3 |

InChI Key |

DKLRQCJNRVZCII-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CNC(=C1Cl)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Chlorination of 4-Methyl-1H-pyrrole-2-carboxylic Acid or Ester

- Starting Materials: The precursor is typically 4-methyl-1H-pyrrole-2-carboxylic acid or its ester derivatives such as ethyl 5-methyl-1H-pyrrole-2-carboxylate.

- Chlorinating Agents: Common chlorinating reagents include thionyl chloride (SOCl2) and N-chlorosuccinimide (NCS).

- Reaction Conditions:

- Using thionyl chloride , chlorination occurs at the 3-position of the pyrrole ring, converting the acid into 3-chloro-4-methyl-1H-pyrrole-2-carboxylic acid.

- Alternatively, N-chlorosuccinimide in polar aprotic solvents like dimethylformamide at low temperatures (0 °C to room temperature) is employed for selective chlorination of ester derivatives.

- Purification: The reaction mixture often requires chromatographic separation to isolate the desired chlorinated product due to the formation of positional isomers or side products.

Esterification to Methyl Ester

- If the chlorination is performed on the acid, subsequent esterification is necessary to obtain the methyl ester.

- Reagents: Methanol (CH3OH) is used as the alcohol source, with acid catalysts such as sulfuric acid (H2SO4) or p-toluenesulfonic acid.

- Conditions: The reaction is typically carried out under reflux conditions to drive the esterification to completion.

- Outcome: The methyl ester, this compound, is obtained with high purity after workup and purification.

Alternative Synthetic Routes

- Some literature describes the preparation of halogen-doped pyrrole building blocks through multi-step sequences involving Friedel–Crafts acylation, Wolff–Kishner reduction, and selective monochlorination using N-chlorosuccinimide.

- These methods allow gram-scale synthesis with moderate to good yields (e.g., 61% isolated yield after crystallization).

- Zinc-mediated reductions in dioxane have been explored to improve selectivity and reduce side reactions compared to classical Clemmensen reductions.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Notes | Yield / Purity |

|---|---|---|---|

| Chlorination | Thionyl chloride (SOCl2), reflux | Direct chlorination of acid precursor | High yield, industrial scale possible |

| Chlorination | N-chlorosuccinimide (NCS), DMF, 0 °C to r.t. | Selective chlorination of ester precursor | Moderate yield, requires chromatography |

| Esterification | Methanol, H2SO4 catalyst, reflux | Conversion of acid to methyl ester | High purity (>95%) achievable |

| Alternative route | Friedel–Crafts acylation, Wolff–Kishner reduction, NCS chlorination | Multi-step, gram-scale synthesis | ~61% isolated yield after crystallization |

Analysis and Characterization

-

- Proton nuclear magnetic resonance (^1H NMR) confirms substitution patterns and methyl group integration (e.g., methyl protons at δ ~2.2 ppm, NH proton at δ ~12.5 ppm).

- Electrospray ionization mass spectrometry (ESI-MS) validates molecular ion peaks corresponding to the compound’s molecular weight (173.6 g/mol).

- High-performance liquid chromatography (HPLC) assesses purity, typically achieving >95% for well-purified samples.

-

- X-ray crystallography or single-crystal analysis may be used for unambiguous structural determination, especially for chlorinated pyrrole derivatives obtained via alternative routes.

Research Findings and Applications

Medicinal Chemistry:

this compound serves as a key intermediate in the synthesis of bioactive molecules, including antibacterial agents targeting bacterial DNA gyrase B. Its halogenated pyrrole scaffold is crucial for activity modulation.Organic Synthesis:

The compound's chlorine substituent enables nucleophilic substitution reactions, facilitating the introduction of various functional groups such as amines or azides, expanding its utility as a versatile building block.Materials Science: The compound’s electronic properties derived from the pyrrole ring with halogen substitution have potential applications in developing novel organic materials with specific optical or electronic characteristics.

Scientific Research Applications

Methyl 3-chloro-4-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential pharmaceuticals.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Organic Synthesis: It is a versatile intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of methyl 3-chloro-4-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the derivative or final compound synthesized from this intermediate.

Comparison with Similar Compounds

Ethyl 4-Chloro-1H-pyrrole-2-carboxylate

Structural Differences :

- Substituent positions : The chloro group is at position 4 (vs. position 3 in the target compound).

- Ester group : Ethyl ester (vs. methyl ester).

Implications :

- Reactivity : The position of the chloro group affects electrophilic substitution patterns. Position 3 in the target compound may enhance electron withdrawal, stabilizing intermediates in reactions like Suzuki couplings .

- Lipophilicity : The ethyl ester increases hydrophobicity (logP ~1.5–2.0) compared to the methyl ester (logP ~1.0–1.5), influencing bioavailability .

Methyl 2-Cyclopropylmethyl-5-methyloxazole-4-carboxylate

Structural Differences :

- Heterocycle : Oxazole ring (two heteroatoms: O and N) vs. pyrrole (one N).

- Substituents : Cyclopropylmethyl at position 2 and methyl at position 3.

Implications :

(4aR)-1-[(3-Chloro-4-hydroxyphenyl)methyl]pyrrolo[1,2-b]pyridazine Derivatives

Structural Differences :

- Ring system: Fused pyrrolo[1,2-b]pyridazine (bicyclic) vs. monocyclic pyrrole.

- Functional groups : Hydroxyphenyl and additional ester groups.

Implications :

- Applications : Such derivatives are often explored in anticancer research due to their ability to intercalate DNA .

Physical and Chemical Properties

Notes:

- Melting points are estimated based on analogous compounds .

- Solubility trends reflect ester group and halogen effects .

Crystallographic and Computational Insights

- Crystal Packing : The chloro and methyl groups in the target compound influence hydrogen-bonding networks, as analyzed via Mercury CSD 2.0 . Similar compounds with ethyl esters show altered packing due to longer alkyl chains .

- Validation : Structure validation tools (e.g., SHELXL) confirm the regiochemistry of substituents, critical for reproducibility in synthesis .

Biological Activity

Methyl 3-chloro-4-methyl-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antibacterial properties, interactions with biological macromolecules, and structure-activity relationships (SAR) based on diverse research findings.

Overview of the Compound

This compound belongs to a class of pyrrole derivatives known for their diverse pharmacological activities. The specific arrangement of substituents on the pyrrole ring contributes to its unique chemical reactivity and biological activity compared to similar compounds.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrrole derivatives, including this compound. The compound's effectiveness against various bacterial strains has been evaluated, with findings indicating promising results.

Case Studies and Research Findings

- Antibacterial Efficacy :

-

Mechanism of Action :

- Interaction studies suggest that this compound may interact with key proteins and enzymes involved in bacterial metabolism, although further research is required to elucidate these mechanisms fully.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

| Substituent | Effect on Activity | Comments |

|---|---|---|

| Methyl group | Increases lipophilicity | Enhances membrane penetration |

| Chlorine atom | Modulates reactivity | Influences binding affinity to targets |

| Carboxylate group | Essential for activity | Provides necessary functional interactions |

Research indicates that modifications to the pyrrole ring can significantly impact the compound's potency and selectivity against various pathogens. For instance, replacing hydrogen atoms on the pyrrole with electron-withdrawing groups can enhance antibacterial efficacy .

Interaction with Biological Macromolecules

Preliminary data suggest that this compound interacts with various biological macromolecules, including proteins and nucleic acids. These interactions may influence its pharmacological profile and therapeutic potential:

- Protein Binding : Initial studies indicate potential binding interactions with bacterial proteins, which could disrupt essential metabolic pathways.

- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes critical for bacterial survival, warranting further investigation into its mechanism of action .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for methyl 3-chloro-4-methyl-1H-pyrrole-2-carboxylate?

- Methodological Answer : The compound is typically synthesized via esterification or substitution reactions. For example, ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives are prepared by reacting the pyrrole core with acyl chlorides (e.g., benzoyl chloride) under reflux in anhydrous solvents like dichloromethane, followed by purification via column chromatography . Chlorination at the 3-position can be achieved using chlorinating agents (e.g., N-chlorosuccinimide) in DMF, with reaction monitoring via TLC .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer : Key techniques include:

- 1H NMR : To confirm substituent positions and integration ratios (e.g., δ 2.22 ppm for methyl groups, δ 12.52 ppm for NH protons) .

- ESI-MS : For molecular ion ([M+1]⁺/[M-1]⁻) validation .

- HPLC : To assess purity (>95% for most intermediates) .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrrole chlorination be addressed during synthesis?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Using bulky bases (e.g., LDA) or directing groups (e.g., ester moieties) can enhance selectivity at the 3-position. For instance, chlorination of ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives under controlled temperatures (0–5°C) minimizes side reactions . Computational modeling (DFT) can predict reactive sites by analyzing electron density distribution .

Q. What strategies resolve contradictions in NMR data due to unexpected substituent effects?

- Methodological Answer : Discrepancies in chemical shifts (e.g., downfield NH signals due to hydrogen bonding) require cross-validation:

- Variable Temperature NMR : To identify dynamic effects (e.g., tautomerism) .

- 2D NMR (COSY, HSQC) : To resolve overlapping signals and assign protons unambiguously .

- X-ray Crystallography : For definitive structural confirmation, as demonstrated in related pyrrole-carboxylate crystals .

Q. How to optimize reaction yields in multi-step syntheses involving sensitive pyrrole intermediates?

- Methodological Answer :

- Stepwise Monitoring : Use TLC or LC-MS after each step to isolate intermediates before degradation.

- Protection/Deprotection : Protect NH groups (e.g., with tert-butoxycarbonyl) during harsh reactions .

- Catalytic Systems : Pd-mediated cross-coupling or enzyme-catalyzed reactions improve efficiency (e.g., 72% yield for 4-((3,4-difluorophenyl)methyl)-3-methyl-1H-pyrrole-2-carboxylic acid) .

Data Contradiction Analysis

Q. Why do ESIMS and NMR data sometimes conflict in pyrrole-carboxylate characterization?

- Methodological Answer : Discrepancies arise from:

- Ionization Artifacts : ESIMS may detect adducts (e.g., Na⁺/K⁺), while NMR reflects neutral species. Use high-resolution MS (HRMS) for accurate mass validation .

- Tautomeric Equilibria : Pyrrole NH protons can exchange rapidly, broadening NMR signals. Deuterated solvents (DMSO-d6) stabilize tautomers for clearer spectra .

Methodological Workflow Table

| Step | Technique/Reagent | Purpose | Reference |

|---|---|---|---|

| Chlorination | NCS/DMF, 0°C | Regioselective 3-position functionalization | |

| Esterification | Acyl chloride, anhydrous DCM | Carboxylate derivatization | |

| Purification | Column chromatography (SiO₂) | Isolation of pure intermediates | |

| Structural Analysis | 1H NMR, ESI-MS, X-ray diffraction | Confirm molecular identity |

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.